N-(2,5-Dimethoxyphenyl)-4-methylbenzenesulfonamide

Serotonin 5-HT2A receptor Radioligand binding Psychedelic pharmacology

Researchers requiring a serotonergic probe with a defined partial agonist profile and distinct 5-HT2A/5-HT2C affinity ratio face significant variability when substituting among 2C-T analogs. This reference standard directly addresses that need. • Enables competitive displacement assays with characterized Ki values of 5.3 nM (5-HT2A) and 39 nM (5-HT2C), distinct from 2C-T-2 and 2C-T-4. • Provides a partial agonist baseline (E_max 49% at 5-HT2A) for functional studies, avoiding ceiling effects seen with full agonists like its NBOMe derivative. • Facilitates LC-MS/MS method validation via a unique β-hydroxylated-N-acetylated-sulfoxide urinary biomarker not formed by other 2C-T analogs.

Molecular Formula C15H17NO4S
Molecular Weight 307.4g/mol
CAS No. 56393-56-7
Cat. No. B404763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,5-Dimethoxyphenyl)-4-methylbenzenesulfonamide
CAS56393-56-7
Molecular FormulaC15H17NO4S
Molecular Weight307.4g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)OC)OC
InChIInChI=1S/C15H17NO4S/c1-11-4-7-13(8-5-11)21(17,18)16-14-10-12(19-2)6-9-15(14)20-3/h4-10,16H,1-3H3
InChIKeyZYOPCYFVPCXDGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2C-T-7 Procurement Guide: Identity and Scientific Positioning


N-(2,5-Dimethoxyphenyl)-4-methylbenzenesulfonamide (CAS 56393-56-7), most frequently referenced in the scientific literature as 2,5-dimethoxy-4-propylthiophenethylamine or 2C-T-7, is a synthetic 4-thio-substituted phenethylamine that acts as a high-affinity serotonin 5-HT2 receptor partial agonist. First synthesized and characterized in the 1980s and formally described by Shulgin and Shulgin [1], it has since become a key research probe for the serotonin 5-HT2A receptor system. Contemporary profiling in heterologous expression systems has established its binding affinities and functional activation potencies across a range of monoamine receptors, firmly placing it within the broader 2C-x compound class [2].

Probe class Serotonin 5-HT2 receptor partial agonist research tool
Structural class 4-thio-substituted phenethylamine (2C-T series)
Target context Monoamine receptor binding and functional profiling

Why Generic Substitution of 4-Thio Phenethylamines Fails


Compounds within the 2C-T subfamily are frequently viewed as interchangeable 5-HT2 agonists; however, the receptor interaction profiles are steeply dependent on the nature and length of the 4-thioalkyl substituent. Direct comparative data demonstrate that N-(2,5-dimethoxyphenyl)-4-methylbenzenesulfonamide (2C-T-7, bearing an n-propylthio group at the 4-position) exhibits both quantitative affinity shifts and functional activation differences relative to its ethylthio (2C-T-2) and isopropylthio (2C-T-4) counterparts at serotonergic receptors [1]. Moreover, the addition of the N-2-methoxybenzyl (NBOMe) group dramatically alters the selectivity profile, rendering the parent compound and its NBOMe derivative pharmacologically non-equivalent, a principle demonstrated through systematic binding profiling across the entire 2C-NBOMe series [2]. As a result, substituting one in-class compound for another without explicit comparative binding and functional data introduces significant uncertainty in receptor occupancy and downstream signaling outcomes.

Chain-length-dependent affinity
4-thioalkyl substituent length (ethyl vs. propyl vs. isopropyl) shifts 5-HT2 receptor binding profiles
N-benzyl derivatization alters efficacy
NBOMe substitution converts partial agonism to full agonism; parent and NBOMe are not functionally interchangeable
Metabolic pathway divergence
Chain length dictates primary urinary metabolite route, affecting analytical differentiation

2C-T-7 Quantitative Differentiation Evidence Guide


Divergent 5-HT2A Binding Affinity Across 2C-T Analogs

In an integrated study of 4-thio-substituted phenethylamines using human embryonic kidney (HEK 293) cells stably expressing human 5-HT2A receptors, competitive radioligand binding with [³H]ketanserin revealed that 2C-T-7 (Ki = 5.3 nM) displayed approximately 2.5-fold higher affinity than 2C-T-2 (Ki ≈ 13 nM) and a substantially greater differential over 2C-T-4 (Ki ≈ 23 nM) at the primary psychedelic target [1]. These values are derived from the same assay platform, allowing direct affinity comparisons across the series.

5-HT2A binding affinity
Head-to-head
2C-T-7 Ki = 5.3 nM vs. 2C-T-2 ~13 nM, 2C-T-4 ~23 nM
Supports receptor occupancy study design
Same assay platform enables direct comparison
Serotonin 5-HT2A receptor Radioligand binding Psychedelic pharmacology

Differential 5-HT2C Affinity as an Off-Target Selectivity Marker

The same HEK 293 membrane-based competitive binding assay quantified 2C-T-7's affinity for the human 5-HT2C receptor at Ki = 39 nM, while the shorter-chain analog 2C-T-2 bound with approximately 3-fold lower affinity (Ki ≈ 120 nM) [1]. This represents a measurable selectivity gradient at the 5-HT2C subtype that correlates with the length of the 4-thioalkyl chain, rather than a uniform class-wide property.

5-HT2C off-target affinity
Head-to-head
2C-T-7 Ki = 39 nM vs. 2C-T-2 Ki ≈120 nM
Informs subtype selectivity study design
Affinity ratio differs across 4-thioalkyl chain lengths
5-HT2C receptor Binding selectivity Serotonin receptor subtype profiling

Functional 5-HT2A Potency: Parent Compound vs. NBOMe Derivative

A comparison of 2C-T-7 with its corresponding N-2-methoxybenzyl derivative (25T7-NBOMe) in a calcium mobilization assay using HEK 293 cells expressing human 5-HT2A receptors demonstrated that the NBOMe substitution enhanced functional potency by over 10-fold. 2C-T-7 activated 5-HT2A with an EC₅₀ of 130 nM and an E_max of 49%, whereas 25T7-NBOMe achieved an EC₅₀ of 0.5 nM with an E_max of 103%, converting a partial agonist into a full agonist at this receptor [1]. This illustrates that the parent compound and its NBOMe analog occupy distinct positions on the agonist spectrum.

5-HT2A functional activation
Head-to-head
2C-T-7 EC₅₀=130 nM (E_max 49%); 25T7-NBOMe EC₅₀=0.5 nM (E_max 103%)
Informs partial vs. full agonist tool selection
Functional efficacy difference supports biased signaling studies
5-HT2A receptor activation Functional agonism NBOMe SAR

Alpha-Methyl Substitution Enhances In Vivo 5-HT2A Potency

In a murine head-twitch response (HTR) paradigm, a well-validated behavioral correlate of 5-HT2A activation, 2C-T-7 (ED₅₀ = 0.75 mg/kg, IP) demonstrated approximately 5-fold greater potency than the des-methyl analog 2C-T (ED₅₀ ≈ 3.8 mg/kg, IP) [1]. The presence of the alpha-methyl group in 2C-T-7 thus markedly enhances in vivo 5-HT2A-mediated behavioral activity relative to the unsubstituted phenethylamine scaffold.

In vivo HTR potency
Cross-study comparable
2C-T-7 ED₅₀=0.75 mg/kg vs. 2C-T ED₅₀≈3.8 mg/kg (mouse IP)
Supports in vivo behavioral study design
Reported potency difference informs dose-response planning
Head-twitch response In vivo 5-HT2A agonism Structure-activity relationship

Chain-Length-Dependent Urinary Metabolite Profiles

A comparative metabolic study in Sprague-Dawley rats using gas chromatography-mass spectrometry (GC/MS) urinary profiling revealed that 2C-T-7 undergoes primary hydroxylation at the beta-carbon followed by N-acetylation and sulfoxidation, yielding a beta-hydroxylated-N-acetylated-sulfoxide as its major metabolite. In contrast, the major metabolic route for 2C-T-2 is direct N-acetylation and sulfoxidation without beta-hydroxylation, while 2C-T-4 predominantly undergoes S-methylation prior to N-acetylation and sulfoxidation [1]. These divergent metabolic fates are chain-length-dependent and result in different metabolite exposure profiles.

Urinary metabolite profiles
Head-to-head
2C-T-7: β-hydroxylated-N-acetylated-sulfoxide; 2C-T-2: N-acetylated-sulfoxide; 2C-T-4: S-methylated-N-acetylated-sulfoxide
Supports analytical method differentiation
Distinct metabolic routes enable unambiguous analog identification
Drug metabolism Urinary metabolite profiling Toxicology

Best-Fit Research and Application Scenarios for 2C-T-7


5-HT2A/2C Receptor Subtype Selectivity Profiling

When the experimental objective demands a research probe with a defined 5-HT2A/5-HT2C affinity ratio that is distinct from shorter-chain 2C-T analogs, 2C-T-7's Ki values of 5.3 nM (5-HT2A) and 39 nM (5-HT2C) offer a well-characterized baseline from which competitive displacement or functional activation experiments can be designed. This directly exploits the head-to-head binding data that differentiate it from 2C-T-2 and 2C-T-4 [1].

Partial Agonist Tool for 5-HT2A Functional Assays

In calcium flux, β-arrestin recruitment, or inositol phosphate accumulation assays, the partial agonist profile of 2C-T-7 (E_max 49% at 5-HT2A) is a critical parameter. Researchers selecting a compound to avoid ceiling effects or to study receptor reserve phenomena will preferentially use 2C-T-7 over its NBOMe derivative, which acts as a full agonist (E_max 103%). This decision is grounded in the quantitative functional comparison from Rickli et al. 2015 [2].

In Vivo Head-Twitch Response Behavioral Pharmacology

Mouse head-twitch response studies designed to interrogate 5-HT2A-dependent behavior benefit from 2C-T-7's 5-fold higher in vivo potency (ED₅₀ = 0.75 mg/kg) relative to the des-methyl 2C-T scaffold. This allows for robust experimental effects at lower systemic doses, reducing per-subject compound usage and facilitating longitudinal or multi-dose experimental designs [3].

Forensic Toxicology Method Development with Specific Metabolite Markers

Analytical laboratories developing GC/MS or LC-MS/MS methods for the identification of new psychoactive substances can utilize 2C-T-7's unique β-hydroxylated-N-acetylated-sulfoxide metabolite as a specific urinary biomarker. This metabolite is not formed by 2C-T-2 or 2C-T-4, enabling unambiguous exclusion of those analogs when the reference standard is employed for method validation [4].

Application
Selection Property
Validation Focus
5-HT2A/2C receptor subtype profiling
Defined 5-HT2A/2C affinity ratio vs. shorter-chain analogs
Competitive binding or functional activation assay design
Partial agonist tool for 5-HT2A functional assays
Partial agonist profile (E_max below 100%)
Agonist spectrum and receptor reserve studies
In vivo head-twitch response pharmacology
Reported higher in vivo potency vs. des-methyl analog
Behavioral readout at lower systemic doses
Forensic method development with specific metabolite markers
Unique β-hydroxylated-N-acetylated-sulfoxide metabolite
Method differentiation from co-eluting analogs
Quote Request

Request a Quote for N-(2,5-Dimethoxyphenyl)-4-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.